Isoindolin-4-carbonsäure

Übersicht

Beschreibung

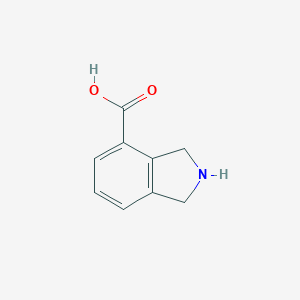

Isoindoline-4-carboxylic acid is a heterocyclic organic compound that features an isoindoline core with a carboxylic acid functional group at the fourth position

Wissenschaftliche Forschungsanwendungen

Isoindoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: Isoindoline derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents.

Industry: The compound is utilized in the production of dyes, pigments, and polymer additives.

Wirkmechanismus

Target of Action

Isoindoline-4-carboxylic acid is a derivative of isoindoline, a class of compounds that have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis Indole derivatives, which are structurally similar, have been found to bind with high affinity to multiple receptors , suggesting that isoindoline-4-carboxylic acid may have a similar range of targets.

Mode of Action

Isoindoline derivatives are known for their diverse chemical reactivity . They interact with their targets, leading to various biochemical changes. The specific interactions and resulting changes would depend on the particular target and the environmental context.

Biochemical Pathways

Isoindoline derivatives are known to affect various biochemical pathways. For instance, indole derivatives, which are structurally similar, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds maintain intestinal homeostasis and impact liver metabolism and the immune response

Pharmacokinetics

One isoindoline amide derivative showed good drug-like properties and oral bioavailability , suggesting that isoindoline-4-carboxylic acid might have similar properties.

Result of Action

Isoindoline derivatives are known for their potential use in diverse fields such as pharmaceutical synthesis , suggesting that they may have a wide range of molecular and cellular effects.

Action Environment

The action, efficacy, and stability of isoindoline-4-carboxylic acid are likely to be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan , suggesting that the gut environment could influence the action of isoindoline-4-carboxylic acid.

Biochemische Analyse

Biochemical Properties

It is known that indole derivatives, which are structurally similar to isoindoline, have diverse biological activities . They can interact with multiple receptors and have been found in many important synthetic drug molecules .

Cellular Effects

Indole derivatives have been shown to have various effects on cells, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that Isoindoline-4-carboxylic acid may have similar binding interactions .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoindoline-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . Another method includes the reaction of phthalic anhydride with amines under reflux conditions in solvents like acetic acid or toluene, often using catalysts such as trimethylamine .

Industrial Production Methods: In industrial settings, the synthesis of isoindoline-4-carboxylic acid typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Isoindoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoindoline-4-carboxylates.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions include isoindoline-4-carboxylates, isoindoline-4-alcohols, and various substituted isoindoline derivatives.

Vergleich Mit ähnlichen Verbindungen

Isoindoline-4-carboxylic acid can be compared with other similar compounds, such as:

Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

Phthalimide: Another isoindoline derivative with applications in pharmaceuticals and agrochemicals.

N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and use in various fields.

Uniqueness: Isoindoline-4-carboxylic acid is unique due to its specific functional group positioning, which imparts distinct chemical reactivity and biological activity compared to other isoindoline derivatives.

Biologische Aktivität

Isoindoline-4-carboxylic acid (IICA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of IICA, detailing its antibacterial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

Isoindoline-4-carboxylic acid is a bicyclic compound characterized by its isoindoline structure with a carboxylic acid functional group. The chemical formula is , and it possesses unique properties that contribute to its biological activities.

Antibacterial Activity

Research has demonstrated that isoindoline derivatives exhibit significant antibacterial activity. For instance, studies have shown that compounds containing the isoindole moiety can inhibit various bacterial strains effectively:

- Mechanism of Action : Isoindoline derivatives often act by inhibiting bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial replication. This mechanism is similar to that of fluoroquinolone antibiotics .

- Minimum Inhibitory Concentrations (MIC) : A study reported that certain isoindoline derivatives had MIC values as low as 0.025 μg/ml against Staphylococcus aureus and 0.0625 μg/ml against Mycobacterium tuberculosis, indicating potent antibacterial properties .

Table 1: Antibacterial Activity of Isoindoline Derivatives

| Compound | Bacteria Tested | MIC (μg/ml) |

|---|---|---|

| T-3811 | Staphylococcus aureus | 0.025 |

| T-3811 | Methicillin-resistant S. epidermidis | 6.25 |

| T-3811 | Mycobacterium tuberculosis | 0.0625 |

| Compound A | Escherichia coli | 12.5 |

Anticancer Activity

Isoindoline-4-carboxylic acid and its derivatives have also shown promise in anticancer research:

- Cytotoxicity Studies : Various isoindoline derivatives were tested for cytotoxicity against cancer cell lines such as K562 (chronic myelogenous leukemia) and HeLa (cervical carcinoma). Some compounds exhibited IC50 values indicating significant cytotoxic effects, with one derivative showing an IC50 of 400 μM against K562 cells .

- Mechanism of Action : The anticancer activity is believed to arise from the ability of these compounds to induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation .

Table 2: Cytotoxicity of Isoindoline Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound 3d | K562 | 400 |

| Daunorubicin | K562 | 0.2 |

| Compound 9c | HeLa | >1000 |

Other Biological Activities

In addition to antibacterial and anticancer effects, isoindoline derivatives have been explored for other pharmacological activities:

- Antimycobacterial Activity : Some studies indicate that isoindoline derivatives may possess activity against mycobacterial strains, comparable to first-line anti-TB drugs like isoniazid .

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although more research is needed to elucidate these effects fully.

Case Studies

- Study on Antibacterial Efficacy : A comprehensive evaluation of isoindoline derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the structural importance of the carboxyl group in enhancing antibacterial activity .

- Cytotoxicity Assessment in Cancer Research : Another significant study examined various isoindoline derivatives for their cytotoxic effects on cancer cell lines, providing insights into their potential as chemotherapeutic agents .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-10-5-8(6)7/h1-3,10H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJJKVAYXOGIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438135 | |

| Record name | isoindoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658683-13-7 | |

| Record name | isoindoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What novel synthetic route for isoindoline-4-carboxylic acids is described in the research?

A1: The research presents a unique, multi-step synthesis of isoindoline-4-carboxylic acids starting from 3-(furan-2-yl)allylamines and bromomaleic anhydride [, ]. This method leverages a sequence of N-acylation, intramolecular Diels-Alder reaction with dehydrohalogenation, furo[2,3-f]isoindole formation, and finally, furan ring cleavage to yield the target compounds []. This approach offers an efficient and atom-economical route compared to traditional acid-catalyzed methods [].

Q2: How does the reaction of 3-(furan-3-yl)allylamines with bromomaleic anhydride differ from that of 3-(furan-2-yl)allylamines?

A2: While both 3-(furan-2-yl)allylamines and 3-(furan-3-yl)allylamines react with bromomaleic anhydride to initially form furo[2,3-f]isoindoles, the reaction pathway diverges at this point. For 3-(furan-3-yl)allylamines, the reaction proceeds further with the complete cleavage of the furan ring, ultimately yielding polysubstituted isoindoline-4-carboxylic acids []. This difference highlights the significant role of the furan substituent's position in directing the reaction outcome.

Q3: What advantages does the alkaline aromatization of 3a,6-epoxyisoindoles offer for synthesizing isoindoline-4-carboxylic acids?

A3: Aromatization of 3a,6-epoxyisoindoles in a basic aqueous solution provides a straightforward and efficient method for synthesizing isoindoline-4-carboxylic acids []. This method boasts several advantages, including:

- Efficiency: The reaction proceeds rapidly (30 minutes to 2 hours) with yields ranging from 40% to 90% [].

- Tolerance for Acid-Sensitive Groups: This method is particularly well-suited for substrates bearing acid-labile functional groups, which may be incompatible with traditional acid-catalyzed approaches [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.